3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
The compound “3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. The benzothiadiazine core is substituted with a 3-nitrophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiadiazine ring and the introduction of the 3-nitrophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring, which is a type of heterocyclic compound. This ring is likely to have aromatic character, contributing to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a nitro group could increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Transformations
The synthesis of benzothiadiazine derivatives involves innovative chemical processes that allow for the manipulation of molecular structures to achieve compounds with desired properties. For instance, Fülöpová et al. (2015) describe an efficient synthesis method for 4H-benzo[b][1,4]thiadiazine 1,1-dioxides through the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions. This process showcases the ability to create pharmacologically relevant derivatives from readily available materials, highlighting the compound's versatility in chemical synthesis and potential for diverse applications (Fülöpová et al., 2015).
Potential Applications
The applications of benzothiadiazine 1,1-dioxides extend beyond their initial pharmacological interest. Research into these compounds explores their utility in various domains, including medicinal chemistry, where they serve as scaffolds for developing new therapeutic agents. For example, Yang et al. (2015) synthesized novel nitro-benzothiadiazine 1,1-dioxide derivatives and tested them as inhibitors against aldose reductase, with some showing significant activity. This indicates the potential of benzothiadiazine derivatives in addressing conditions related to enzyme dysregulation (Yang et al., 2015).
Future Directions
Properties
IUPAC Name |
3-(3-nitrophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8,13-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABFLJXPVOIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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